N-allyl-4-(4-methylphenoxy)butanamide
Description
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-10-15-14(16)5-4-11-17-13-8-6-12(2)7-9-13/h3,6-9H,1,4-5,10-11H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGPPLEMWQMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-allyl-4-(4-methylphenoxy)butanamide, we compare it with two structurally related compounds from the provided evidence: N-allyl-N-benzyl-4-methylbenzenesulfonamide (a sulfonamide) and 4-Methoxybutyrylfentanyl (a butanamide opioid analog). Key differences in structure, synthesis, and biological activity are outlined below.
Structural Comparison
This compound: Functional groups: Amide, allyl, 4-methylphenoxy. Backbone: Butanamide. Substituents: The amide nitrogen bears an allyl group, while the carbonyl carbon is linked to a 4-methylphenoxy moiety.
N-allyl-N-benzyl-4-methylbenzenesulfonamide :
- Functional groups : Sulfonamide, allyl, benzyl, 4-methylbenzene.
- Backbone : Sulfonamide (R-SO₂-NR₂).
- Substituents : The sulfonamide nitrogen is substituted with allyl and benzyl groups, and the sulfonyl group is attached to a 4-methylbenzene ring.
- Functional groups : Amide, 4-methoxyphenyl, piperidinyl.
- Backbone : Butanamide.
- Substituents : The amide nitrogen is bonded to a 4-methoxyphenyl group and a piperidinyl moiety modified with a phenethyl chain.
Physical Properties
Key Findings and Implications
- Structural Influence on Activity: The sulfonamide group in N-allyl-N-benzyl-4-methylbenzenesulfonamide enables strong hydrogen bonding, critical for enzyme inhibition . In contrast, the amide group in this compound may confer different binding properties.
Synthetic Flexibility :
- Unanswered Questions: The biological target and pharmacokinetic profile of this compound remain unexplored. Comparative studies with sulfonamides and opioid amides highlight the need for targeted research.
Q & A
Q. What statistical approaches are suitable for dose-response studies of this compound in animal models?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate ED and Hill slopes. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure power analysis (n ≥ 6) to detect ≥20% effect size with α = 0.05 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
